1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9FN4O |
|---|---|
Molecular Weight |
244.22 g/mol |
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H9FN4O/c1-7-2-3-8(4-10(7)13)17-11-9(5-16-17)12(18)15-6-14-11/h2-6H,1H3,(H,14,15,18) |
InChI Key |
XFXCUHQCJMUYJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazine with Substituted Acetophenone
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation. A substituted acetophenone derivative reacts with hydrazine under acidic or basic conditions to form the pyrazole ring, followed by annulation to introduce the pyrimidine moiety.
Example procedure
-
Reactants : 3-Fluoro-4-methylacetophenone (1.0 eq), hydrazine hydrate (1.2 eq).
-
Conditions : Reflux in ethanol with catalytic HCl (12 h, 78°C).
-
Intermediate : 5-Amino-1-(3-fluoro-4-methylphenyl)pyrazole-4-carbonitrile (yield: 65–72%).
-
Annulation : Treatment with formamide at 180°C for 6 h forms the pyrimidine ring.
Key challenges :
-
Competing formation of regioisomers requires precise temperature control.
Functionalization and Substitution
Nucleophilic Aromatic Substitution
The 4-position of the pyrazolo[3,4-d]pyrimidine undergoes substitution with amines or alkoxides. For 1-(3-fluoro-4-methylphenyl) derivatives, this step introduces the keto group at C4.
Optimized protocol
| Parameter | Condition |
|---|---|
| Substrate | 4-Chloro-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine |
| Nucleophile | NaOH (2.5 eq) in H2O/THF |
| Temperature | 80°C, 4 h |
| Yield | 84–89% |
| Side reaction | Hydrolysis to 4-hydroxy derivative (<5%) |
Mechanistic insight :
The reaction proceeds via a two-step SNAr mechanism:
-
Formation of a Meisenheimer complex at the electron-deficient C4.
Industrial-Scale Synthesis
Continuous Flow Chemistry
To address batch process limitations (e.g., long reaction times, low yields), continuous flow systems enhance reproducibility and safety.
Flow reactor setup :
-
Module 1 : Microchannel reactor for cyclocondensation (residence time: 15 min, 80°C).
-
Module 2 : Packed-bed reactor filled with Amberlyst-15 catalyst for annulation.
-
Throughput : 2.5 kg/day with >95% purity.
Advantages :
-
Reduced solvent use (30% less vs. batch).
-
In-line UV monitoring prevents intermediate degradation.
Comparative Analysis of Synthetic Routes
Yield and Efficiency Across Methods
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Traditional batch | Cyclocondensation | 68 | 92 | Moderate |
| Microwave-assisted | Annulation | 79 | 96 | Limited |
| Continuous flow | Integrated synthesis | 88 | 98 | High |
Critical observations :
-
Microwave-assisted methods reduce annulation time from 6 h to 45 min but require specialized equipment.
-
Batch processes remain cost-effective for small-scale API production (<10 kg).
Structural Confirmation and Characterization
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6): δ 8.84 (s, 1H, C5-H), 7.71–7.65 (m, 3H, Ar-H), 4.12 (s, 1H, NH), 2.38 (s, 3H, CH3).
-
13C NMR : δ 163.5 (C=O), 158.9 (C-F), 152.1 (pyrimidine C), 132.4–118.7 (aryl carbons).
-
HRMS : [M+H]+ calcd. for C12H10FN4O: 247.0834; found: 247.0832.
Purity benchmarks :
-
HPLC: >99% (C18 column, 0.1% TFA in H2O/MeCN gradient).
-
Residual solvents: <500 ppm (ICH Q3C compliance).
Challenges and Mitigation Strategies
Common Synthetic Issues
| Issue | Cause | Solution |
|---|---|---|
| Low regioselectivity | Competing N1 vs. N2 alkylation | Use bulky protecting groups |
| Overoxidation | Harsh annulation conditions | Switch from HNO3 to H2O2 |
| Impurity carryover | Incomplete crystallization | Recrystallize from EtOAc/hexane |
Case study :
Replacing HCl with p-toluenesulfonic acid in cyclocondensation increased regioselectivity from 4:1 to 9:1 (N1:N2 alkylation).
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 87 | 43 |
| E-factor | 34 | 18 |
| Energy consumption | 120 kWh/kg | 65 kWh/kg |
Waste treatment :
-
Aqueous waste neutralized with CaCO3 before disposal.
-
Solvent recovery via distillation achieves 85% reuse.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. In a notable study, various derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a range of bacterial and fungal strains. The results indicated that certain compounds exhibited significant activity compared to standard antibiotics, suggesting that 1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one could serve as a lead compound for developing new antimicrobial agents .
Table 1: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2e | E. coli | 18 |
| 2f | S. aureus | 20 |
| 2g | C. albicans | 15 |
Anticancer Potential
The anticancer activity of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines. For instance, studies demonstrated that this compound exhibited significant cytotoxicity against A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation.
Table 2: Cytotoxicity of the Compound on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound may modulate signaling pathways involved in cell growth and survival, making it a promising candidate for further anticancer drug development .
Anti-inflammatory Effects
Emerging research indicates that pyrazolo[3,4-d]pyrimidine derivatives may possess anti-inflammatory properties. The structure of this compound suggests potential inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Optical Applications
In addition to its biological applications, pyrazolo[3,4-d]pyrimidines have been identified as candidates for optical applications due to their fluorescent properties. Studies have shown that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance fluorescence characteristics, making these compounds suitable for use in sensors and imaging technologies .
Table 3: Optical Properties of Modified Pyrazolo[3,4-d]pyrimidines
| Compound | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| 4a | 520 | 85 |
| 4b | 540 | 78 |
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidinones are highly dependent on substituents at the 1-, 3-, and 6-positions. Below is a comparative analysis of key analogs (Table 1):
Table 1: Comparison of Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives
Key Observations
Substituent Effects on Bioactivity
- Antimicrobial Activity: Compound 2a (1-(2,4-dinitrophenyl)) exhibited significant antimicrobial activity, attributed to electron-withdrawing nitro groups enhancing membrane penetration or target inhibition .
- Antitumor Activity : 1,5-Diphenyl-6-substituted derivatives induced apoptosis in RKO colon cancer cells, indicating that bulky aromatic substituents (e.g., diphenyl) may enhance DNA intercalation or kinase inhibition . The target compound’s 3-fluoro-4-methylphenyl group, while less bulky, may offer a balance between lipophilicity and steric hindrance.
Physicochemical Properties
- Fluorine Impact: Fluorine substitution (e.g., in the target compound and 1-(2,4-difluorophenyl) analog) enhances metabolic stability and bioavailability via reduced oxidative metabolism . The 3-fluoro-4-methyl group may further optimize logP values compared to non-fluorinated analogs.
- Mercapto Substitution : The 6-mercapto group in the m-tolyl derivative introduces a reactive thiol moiety, which could facilitate disulfide bond formation or metal chelation, though its biological relevance remains unexplored .
Biological Activity
1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H10FN3O, with a molecular weight of approximately 241.24 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
- Anticancer Activity : Research indicates that pyrazolo[3,4-d]pyrimidines exhibit promising anticancer properties. For instance, compounds within this class have shown significant inhibition of cancer cell proliferation in vitro. In one study, derivatives demonstrated IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells, indicating their potential as anticancer agents .
- Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory activity. Pyrazolo derivatives have been reported to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in various models, suggesting a mechanism that could be leveraged for treating inflammatory diseases .
- Antimicrobial Properties : There is evidence suggesting that pyrazolo compounds possess antimicrobial activity. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains .
Structure-Activity Relationships (SAR)
The SAR studies of pyrazolo[3,4-d]pyrimidines indicate that modifications to the phenyl ring and the pyrazole nitrogen can significantly influence biological activity. For example:
- Substituent Variations : The introduction of electron-withdrawing or electron-donating groups on the aromatic ring can enhance or diminish the compound's potency against specific targets.
- N-Heterocycle Modifications : Alterations at the nitrogen positions in the pyrazole ring have been linked to improved binding affinity to target proteins involved in cancer progression and inflammation .
Case Studies
- Anticancer Study : A study published in MDPI detailed the effects of various pyrazolo derivatives on HeLa cells, reporting a mean growth inhibition percentage of 38.44% with minimal toxicity to normal fibroblasts. This highlights the selectivity of these compounds for cancer cells over healthy tissues .
- Inflammation Model : In vivo studies using animal models demonstrated that certain pyrazolo derivatives effectively reduced serum levels of TNF-alpha and IL-6 in response to inflammatory stimuli, showcasing their potential therapeutic benefits in treating chronic inflammatory conditions .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-Fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its derivatives?
- Methodology :
-
Condensation Reactions : Reacting 5-amino-1-phenylpyrazole-4-carboxamide with aromatic aldehydes or carboxylic acids under acidic conditions (e.g., Preyssler nanoparticles) yields pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .
-
Chlorination and Substitution : Chlorination of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one using POCl₃, followed by nucleophilic substitution with aryloxy or alkylamine groups, is a key step in functionalizing the core structure .
-
Solvent Systems : Dry acetonitrile or dichloromethane are commonly used for reactions involving alkyl halides or isocyanates, followed by recrystallization from acetonitrile for purification .
- Key Characterization :
-
Spectroscopy : IR and ¹H/¹³C NMR confirm functional groups and regioselectivity (e.g., δ 14.14 ppm for NH in YLL545) .
-
Crystallography : Monoclinic crystal systems (e.g., P21/n space group) and hydrogen bonding patterns are resolved using SHELX software .
Q. How is the purity of synthesized derivatives validated?
- Analytical Techniques :
- HPLC : Purity >98% is standard, with retention times and peak integration used for quantification .
- Mass Spectrometry : HRMS confirms molecular ions (e.g., [M+H]⁺ at m/z 415.1062 for YLL545) .
Advanced Research Questions
Q. How do structural modifications influence biological activity in pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives?
- Structure-Activity Relationship (SAR) Insights :
-
Substituent Effects : Adding a 3-fluorobenzylthio group enhances antifungal activity (e.g., 100% inhibition of Sclerotinia at 50 mg/L for compound 6c) .
-
Positional Isomerism : 1-(3-Fluoro-4-methylphenyl) substitution improves antitumor activity compared to unsubstituted analogs, likely due to increased lipophilicity and target binding .
- Mechanistic Studies :
-
Angiogenesis Inhibition : Derivatives like YLL545 block VEGF receptor signaling via competitive ATP-binding site interactions .
-
Antifungal Targets : Thioether-linked derivatives disrupt fungal membrane biosynthesis pathways .
- Data Table: Selected Derivatives and Bioactivity
Q. How can contradictions in catalytic efficiency be resolved for green synthesis methods?
- Case Study :
- Traditional Catalysts : HCl or polyphosphoric acid achieve 47–60% yields but pose environmental hazards .
- Preyssler Nanoparticles : Cs₁₂H₂[NaP₅W₃₀O₁₁₀] nanocatalysts provide 85–92% yields via surface-mediated acid catalysis, reducing reaction time to 1–2 hours .
- Methodological Optimization :
- Reaction Monitoring : TLC or in situ IR tracks intermediate formation to avoid over-reaction .
- Solvent-Free Conditions : Microwave-assisted synthesis in water improves atom economy and scalability .
Q. What strategies address discrepancies in crystallographic data interpretation?
- Refinement Protocols :
- SHELX Suite : SHELXL handles twinning and high-resolution data, while SHELXD/SHELXE resolve phase problems in macromolecular complexes .
- Hydrogen Bonding Networks : Intermolecular H-bonds (e.g., N–H···O in 1-(2-chloroethyl) derivatives) stabilize crystal packing, validated via Olex2 or Mercury .
- Validation Metrics :
- R-Factors : R₁ < 0.05 and wR₂ < 0.15 indicate high-quality refinement .
- Electron Density Maps : Residual density < 0.3 eÅ⁻³ confirms accurate atomic positioning .
Methodological Challenges
Q. How to design regioselective syntheses for pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives?
- Tactics :
- Iminophosphorane Intermediates : Tandem aza-Wittig/annulation reactions ensure regiocontrol at C-5 and C-6 positions .
- Halogen Dance Reactions : Iodine-mediated cyclization of 6-(allylamino) derivatives achieves 5-exo closure with >70% yield .
Q. What computational tools predict the pharmacokinetic properties of these derivatives?
- In Silico Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
